molecular formula C14H27N3O3 B15255930 tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate

tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate

Cat. No.: B15255930
M. Wt: 285.38 g/mol
InChI Key: GSKYPCHFYKMEGX-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate: is a chemical compound with the molecular formula C14H28N2O3. It is a derivative of piperidine and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology

In biological research, this compound is often used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacture of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate lies in its specific substitution pattern and functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-13(2,3)20-12(19)16-14(4,5)11(18)17-8-6-10(15)7-9-17/h10H,6-9,15H2,1-5H3,(H,16,19)

InChI Key

GSKYPCHFYKMEGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N1CCC(CC1)N

Origin of Product

United States

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